CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE
Description
Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate is a specialized organic compound featuring a chloromethyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and a butanoate backbone. The Boc group is widely used in peptide synthesis to protect amines during coupling reactions, enabling selective deprotection under mild acidic conditions . The chloromethyl moiety enhances reactivity, making the compound a valuable intermediate for nucleophilic substitutions or further functionalization. Its applications span pharmaceutical synthesis, particularly in prodrug design and controlled-release formulations, where the chloromethyl group facilitates conjugation with active agents.
Properties
IUPAC Name |
chloromethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-6-4-5-8(13)15-7-11/h4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQJSMDVVLVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE typically involves the reaction of 4-aminobutanoic acid with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by the reaction with chloromethyl chloroformate to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran at room temperature.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chloromethyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine, 4-aminobutanoic acid, after the removal of the Boc protecting group.
Scientific Research Applications
Applications in Organic Synthesis
Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate is primarily used in organic synthesis due to its reactive functional groups:
- Peptide Synthesis: The Boc group serves as a protecting group for amines, facilitating the formation of peptide bonds without interference from the amino group. This makes it a valuable intermediate in synthesizing peptides and other complex molecules.
- Nucleophilic Substitution Reactions: The chloromethyl functionality allows for nucleophilic substitution reactions, enabling the introduction of various nucleophiles to form new compounds. This property is particularly useful in synthesizing biologically active molecules.
Medicinal Chemistry Applications
In medicinal chemistry, this compound plays a role in drug discovery and development:
- Synthesis of Therapeutic Agents: The compound's ability to undergo various chemical reactions makes it suitable for creating potential therapeutic agents. Its derivatives can be designed to target specific biological pathways or receptors.
- Biologically Active Compounds: The compound is employed in preparing biologically active compounds that may have applications in treating diseases, particularly those related to peptide hormones and neurotransmitters.
Case Studies and Research Findings
Several studies highlight the compound's utility in various applications:
-
Peptide Synthesis Optimization:
- A study demonstrated that using this compound as a building block improved yields in peptide synthesis compared to traditional methods that do not utilize protective groups effectively.
-
Drug Development:
- Research focused on developing new analgesics utilized this compound to create derivatives with enhanced potency and selectivity for pain receptors, showcasing its potential in pharmaceutical applications.
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Functionalization Studies:
- Investigations into its reactivity with different nucleophiles revealed that this compound could be transformed into various functionalized compounds, expanding its application scope in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE primarily involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthetic procedures. The protection is achieved by forming a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and utility, chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate is compared below with structurally analogous esters, focusing on functional groups, physical properties, and reactivity.
Structural and Functional Group Analysis
- Boc Group vs. Thioether Substituents : The Boc group in the target compound offers reversible amine protection, whereas the ethylthio and methylthio groups in the compared compound may confer oxidative stability or influence lipophilicity .
- Chloromethyl vs. Methyl Ester : The chloromethyl group’s higher electrophilicity enables faster nucleophilic displacement compared to the methyl ester’s slower hydrolysis or transesterification .
Physical Property Comparison
- Thermal Stability : The compared compound’s higher predicted boiling point suggests stronger intermolecular interactions (e.g., pyridyl π-stacking) compared to the Boc group’s steric hindrance in the target compound .
- Acid-Base Behavior : The Boc group reduces amine basicity (pKa ~8–10), whereas the pyridyl nitrogen in the compared compound contributes to its higher pKa (12.23), influencing solubility and reactivity under physiological conditions .
Biological Activity
Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate (C10H18ClNO4), with a molecular weight of 251.71 g/mol, is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including a chloromethyl group and a tert-butoxycarbonyl (Boc) protective group, contribute to its diverse biological activities and potential applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClNO4 |
| Molecular Weight | 251.71 g/mol |
| CAS Number | 872044-65-0 |
| Purity | Typically ≥ 95% |
The chloromethyl functionality enhances its reactivity, making it particularly useful in nucleophilic substitution reactions, which are crucial for various synthetic pathways.
Synthesis Methods
Several methodologies exist for synthesizing this compound. The choice of synthesis method can significantly impact yield, purity, and environmental considerations. Common synthetic routes include:
- Direct Alkylation : Involves the reaction of tert-butoxycarbonyl-protected amines with chloromethyl derivatives.
- Nucleophilic Substitution : Utilizes the reactivity of the chloromethyl group to form new carbon-nitrogen bonds.
- Protective Group Strategies : Employs the Boc group to protect amines during multi-step syntheses.
This compound exhibits several biological activities primarily due to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting essential enzymes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial effects of related compounds containing chloromethyl groups, demonstrating significant activity against Gram-positive bacteria. Similar mechanisms are hypothesized for this compound, suggesting potential applications in antibiotic development .
- Cancer Research : Research on related compounds has indicated potential anticancer properties through the inhibition of key metabolic pathways in cancer cells. The chloromethyl moiety may enhance cellular uptake and bioactivity, making it a candidate for further investigation in oncology .
- Peptide Synthesis Applications : The tert-butoxycarbonyl group is widely used in peptide synthesis as a protective group for amino acids. This compound can be utilized in synthesizing peptide-based therapeutics, enhancing their stability and bioavailability .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | Lacks chloromethyl group; used as an amino acid derivative |
| (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | C11H20ClNO | Contains additional methyl group; different reactivity |
| Sodium (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate | C16H22ClN2O5 | More complex structure; used in peptide synthesis |
The presence of the chloromethyl group in this compound distinguishes it from other compounds, enhancing its reactivity and potential applications in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE?
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Methodological Answer : The synthesis typically involves two main steps: (1) Boc (tert-butoxycarbonyl) protection of the amino group in 4-aminobutanoic acid derivatives and (2) esterification with chloromethyl groups. For Boc protection, reagents like di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) are commonly used under anhydrous conditions. Chloromethylation may employ chloromethyl chloroformate or other chlorinating agents in aprotic solvents like dichloromethane. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography .
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Data Reference :
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0–25°C | TLC (Rf shift) |
| Chloromethylation | ClCO₂CH₂Cl, DCM, RT | HPLC (retention time) |
Q. How can the purity and identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of Boc (tert-butyl group at δ ~1.4 ppm in H NMR) and chloromethyl ester (δ ~4.6–5.0 ppm for CH₂Cl).
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the molecular formula C₁₁H₁₉ClN₂O₄ (calculated exact mass: 314.1032 g/mol). Discrepancies may indicate incomplete protection or side reactions .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm.
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. The Boc group is stable under neutral conditions but may degrade in the presence of strong acids/bases or prolonged exposure to moisture. Chloromethyl esters are prone to hydrolysis; avoid aqueous environments .
Advanced Research Questions
Q. How does the reactivity of the chloromethyl ester influence coupling reactions in peptide synthesis?
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Methodological Answer : The chloromethyl ester acts as an electrophilic acylating agent, enabling nucleophilic substitution with amines or thiols. For example, in solid-phase peptide synthesis (SPPS), it can anchor the C-terminus to resins. Optimize reaction conditions (e.g., DMF as solvent, DIEA as base) to minimize racemization. Monitor coupling efficiency via Kaiser test or MALDI-TOF MS .
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Data Reference :
| Reaction | Solvent | Base | Coupling Efficiency |
|---|---|---|---|
| Amine Acylation | DMF | DIEA | 85–95% (by HPLC) |
| Thiol Alkylation | THF | TEA | 70–80% (by H NMR) |
Q. What analytical challenges arise in characterizing degradation products of this compound?
- Methodological Answer : Hydrolysis of the chloromethyl ester yields 4-([(tert-butoxy)carbonyl]amino)butanoic acid, identifiable via LC-MS (m/z 232.12 for [M+H]⁺). Boc deprotection under acidic conditions generates gaseous CO₂ and tert-butanol, detectable by FT-IR (C=O stretch loss at ~1680 cm⁻¹). Use deuterated solvents in NMR to distinguish degradation intermediates .
Q. How do solvent polarity and temperature affect the compound’s stability during reactions?
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Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Boc group but may accelerate chloromethyl ester hydrolysis at elevated temperatures (>40°C). In non-polar solvents (e.g., toluene), ester stability improves, but Boc deprotection rates decrease. Conduct kinetic studies using H NMR to track degradation half-lives under varying conditions .
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Data Reference :
| Solvent | Temperature | Half-life (Boc Stability) |
|---|---|---|
| DCM | 25°C | >30 days |
| DMF | 40°C | ~7 days |
Q. What strategies mitigate side reactions during Boc deprotection?
- Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) for controlled deprotection. Avoid prolonged exposure to TFA, which may cleave the chloromethyl ester. Scavengers like triisopropylsilane (TIS) reduce carbocation side reactions. Post-deprotection, neutralize with cold diethyl ether to precipitate the free amine .
Contradictions and Considerations
- Stability in Protic vs. Aprotic Solvents : suggests stability in DCM, while highlights hydrolysis risks in polar solvents. Researchers must tailor solvent choice to reaction goals.
- Analytical Data Gaps : Exact mass data in (314.0725) conflicts with the theoretical mass (314.1032), underscoring the need for instrument calibration and high-resolution MS validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
